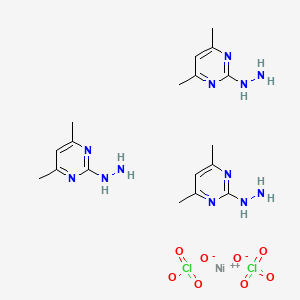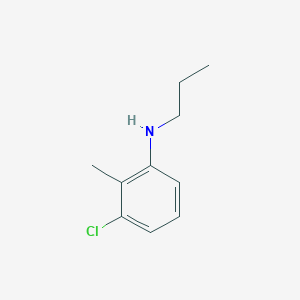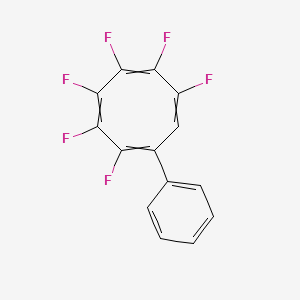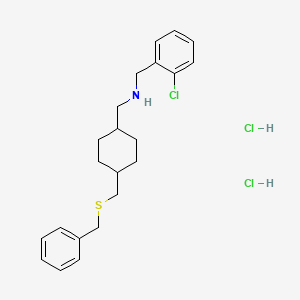![molecular formula C15H12ClNO6 B14506909 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid CAS No. 63651-51-4](/img/structure/B14506909.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C15H12ClNO6. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and nitro group attached to the phenoxy rings, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 4-phenoxyphenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted phenoxy derivatives: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of herbicides and other agrochemicals due to its selective activity against certain plant species.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound targets the auxin receptors, disrupting normal cellular processes and causing the plant to “grow to death.”
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Bromo-2-nitrophenoxy)phenoxypropanoic acid
- 2-(4-Trifluoromethylphenoxy)phenoxypropanoic acid
Uniqueness
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is unique due to the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, particularly in the development of herbicides with selective activity against specific plant species.
Propriétés
Numéro CAS |
63651-51-4 |
|---|---|
Formule moléculaire |
C15H12ClNO6 |
Poids moléculaire |
337.71 g/mol |
Nom IUPAC |
2-[4-(4-chloro-2-nitrophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12ClNO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16)8-13(14)17(20)21/h2-9H,1H3,(H,18,19) |
Clé InChI |
WLIDATSGJRAJKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
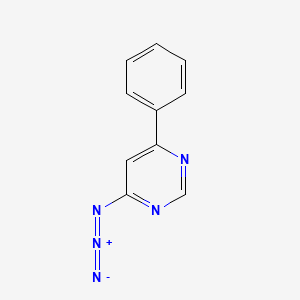
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
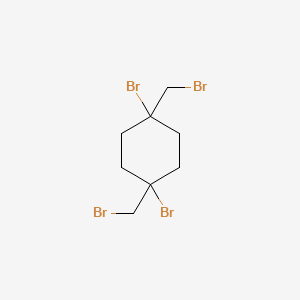
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
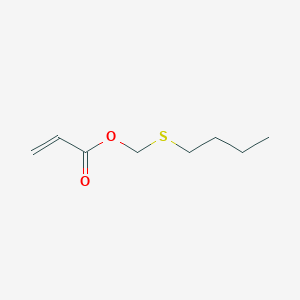
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
